molecular formula C9H14N2O2S2 B4943245 N-(2-hydroxy-1,1-dimethylethyl)-2-(methylthio)-1,3-thiazole-4-carboxamide

N-(2-hydroxy-1,1-dimethylethyl)-2-(methylthio)-1,3-thiazole-4-carboxamide

Cat. No. B4943245
M. Wt: 246.4 g/mol
InChI Key: KGSRBDGGIRDGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-1,1-dimethylethyl)-2-(methylthio)-1,3-thiazole-4-carboxamide is a compound that has been the subject of scientific research due to its potential in various applications.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-1,1-dimethylethyl)-2-(methylthio)-1,3-thiazole-4-carboxamide is not fully understood. However, it is believed to inhibit the growth of bacteria and fungi by disrupting their cell membranes and interfering with their metabolic processes.
Biochemical and Physiological Effects:
N-(2-hydroxy-1,1-dimethylethyl)-2-(methylthio)-1,3-thiazole-4-carboxamide has been shown to have low toxicity and minimal effects on mammalian cells. It has been found to have no significant impact on the viability of human red blood cells and has not been shown to cause any adverse effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-hydroxy-1,1-dimethylethyl)-2-(methylthio)-1,3-thiazole-4-carboxamide in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against both gram-positive and gram-negative bacteria, as well as several species of fungi. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.

Future Directions

There are several potential future directions for the research of N-(2-hydroxy-1,1-dimethylethyl)-2-(methylthio)-1,3-thiazole-4-carboxamide. One possible direction is to investigate its potential as a topical antimicrobial agent for the treatment of skin infections. Another direction is to explore its potential as a food preservative due to its antimicrobial properties. Additionally, further research could be conducted to elucidate its mechanism of action and to develop more potent derivatives of this compound.
In conclusion, N-(2-hydroxy-1,1-dimethylethyl)-2-(methylthio)-1,3-thiazole-4-carboxamide is a compound that has shown promise in various scientific research applications. Its broad-spectrum antimicrobial activity and low toxicity make it a potentially useful therapeutic agent. Further research is needed to fully understand its mechanism of action and to explore its potential in various applications.

Synthesis Methods

The synthesis method of N-(2-hydroxy-1,1-dimethylethyl)-2-(methylthio)-1,3-thiazole-4-carboxamide involves the reaction between 2-mercaptothiazoline and tert-butyl carbamate in the presence of a catalyst. The resulting product is then treated with methyl iodide to obtain the final compound.

Scientific Research Applications

N-(2-hydroxy-1,1-dimethylethyl)-2-(methylthio)-1,3-thiazole-4-carboxamide has been studied for its potential in various scientific research applications. It has been shown to have antimicrobial properties against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, it has been investigated for its potential as an antifungal agent against Candida albicans.

properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-2-methylsulfanyl-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S2/c1-9(2,5-12)11-7(13)6-4-15-8(10-6)14-3/h4,12H,5H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSRBDGGIRDGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1=CSC(=N1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-1,1-dimethylethyl)-2-(methylthio)-1,3-thiazole-4-carboxamide

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